2-Oleoyl-sn-glycero-3-phosphocholine

Nuclear Receptor Pharmacology Type 2 Diabetes PPARγ Agonism

Researchers requiring positional isomer purity for CYP2W1 enzymology or receptor-specific LPC signaling face supply inconsistency. 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) resolves this as the definitive sn-2 isomer standard. • GPR119 full agonism for PPARγ transcriptional studies - distinct from partial agonist effects of saturated LPCs (16:0, 18:0) • Potent T-cell immunosuppression (IC50 ~1-4 μM) with wide cytotoxic window (~40-50 μM) • Diagnostic-grade purity (>99%) for HCC biomarker assay development (LPC 18:1/FFA 20:5 ratio, AUC=0.980) • Increased membrane surface order without altering core viscosity - critical for liposomal formulation design

Molecular Formula C26H52NO7P
Molecular Weight 521.7 g/mol
CAS No. 22248-65-3
Cat. No. B138148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oleoyl-sn-glycero-3-phosphocholine
CAS22248-65-3
Synonyms2-Oleoyl-sn-glycero-3-phosphorylcholine;  (7R,17Z)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide; 
Molecular FormulaC26H52NO7P
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
InChIKeySULIDBRAXVDKBU-PTGWMXDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oleoyl-sn-glycero-3-phosphocholine Baseline Overview


2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1, CAS 22248-65-3) is a lysophosphatidylcholine (LPC) species, specifically a 2-acyl-sn-glycero-3-phosphocholine, characterized by a single oleoyl (18:1, cis) fatty acid chain attached to the sn-2 position of the glycerol backbone and a zwitterionic choline headgroup . It is an endogenous bioactive lipid mediator found in plasma and tissues, known to interact with specific G-protein coupled receptors like GPR119 and G2A, and to play roles in glucose-stimulated insulin secretion, inflammation, and membrane dynamics [1][2].

Receptor study context GPCR targets GPR119, G2A
Pathway fit Insulin secretion, inflammatory signaling
Membrane research Lipid bilayer dynamics, membrane modulation

2-Oleoyl-sn-glycero-3-phosphocholine: Substitution Risks


Substitution of 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) with other LPC species, such as LPC 16:0 or LPC 18:0, or with phosphatidylcholines like POPC, is not scientifically valid due to profound differences in receptor agonism profiles, membrane biophysical effects, and downstream signaling outcomes [1][2]. While LPCs share a common phosphocholine headgroup, the specific acyl chain—its length and unsaturation—dictates the molecule's interaction with specific targets like GPR119, PPARγ, and PPARδ, its ability to modulate membrane structure and fluidity, and its role in cellular processes like immunosuppression and vascular reactivity [3][4]. The data presented below quantify these critical differences, establishing that LPC 18:1 is a distinct entity with unique experimental and potential therapeutic properties that cannot be replicated by seemingly similar lipids.

Receptor agonism profile

LPC 16:0/18:0 may show partial agonism at PPARγ versus predicted full agonism for LPC 18:1; pathway context may shift.

Membrane biophysical effect

Saturated LPC 18:0 alters core viscosity differently; surface-order modulation may not transfer directly.

Immune response profile

Immunosuppressive potency and cytotoxicity ratios differ by headgroup and acyl chain; assay response may not replicate.

2-Oleoyl-sn-glycero-3-phosphocholine Comparative Evidence


PPARγ Full Agonist: LPC 18:1 vs. Saturated LPCs

Computational modeling demonstrates that 2-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1, specifically the 'LPC18:1-2' binding mode) is predicted to act as a full agonist of PPARγ, whereas saturated LPC 16:0 and LPC 18:0, along with an alternative LPC 18:1 binding pose, are predicted to be partial agonists [1][2]. This is a key differentiator in nuclear receptor pharmacology where full versus partial agonism leads to distinct transcriptional outcomes.

PPARγ agonism mode
Head-to-head
Predicted full agonist (LPC 18:1 pose 2) vs. partial agonist (LPC 16:0, 18:0)
Supports PPARγ full agonism research context
MD simulation based; confirm with cellular transcriptional assays
Nuclear Receptor Pharmacology Type 2 Diabetes PPARγ Agonism

Immunosuppressive Potency of LPC 18:1

In a direct comparison, 1-oleoyl-sn-glycero-3-phosphocholine (18:1aLPC) exhibits potent immunosuppressive activity on T-cells, with an IC50 in the range of 1.2–4.3 μM, comparable to the most potent LPCs (16:0aLPC, 18:0aLPC) but distinct from other lysophospholipids with different headgroups [1]. This selectivity profile is crucial for studies investigating lipid-mediated immune modulation.

T-cell immunosuppression
Head-to-head
IC50 1.2–4.3 μM (18:1aLPC); similar to 16:0/18:0 LPC, higher selectivity than other headgroup lipids
Supports T-cell immunosuppression assay interpretation
In vitro activation assay; cytotoxicity observed at ~40–50 μM
Immunology T-cell Biology Cytotoxicity Assays

Membrane Surface Order: LPC 18:1 vs. LPC 18:0

In DODAB (dioctadecyldimethylammonium bromide) vesicles, the presence of a single cis double bond in LPC 18:1, compared to the fully saturated LPC 18:0, fundamentally alters its effect on membrane properties [1]. Specifically, in the fluid phase, LPC 18:1 increased surface order but did not affect viscosity at the membrane core, whereas LPC 18:0 had a different impact profile.

Membrane surface order
Head-to-head
Increased surface order, no core viscosity change (fluid phase); differs from saturated LPC 18:0
Supports membrane biophysics research; unsaturation effect context
DODAB vesicle model system
Membrane Biophysics Lipid Bilayer Drug Delivery

PPARδ-Mediated Lipoprotection by LPC 18:1

Both LPC 16:0 and LPC 18:1 activate PPARδ in human skeletal muscle cells, but LPC 18:1 represents a distinct molecular species that constitutes a major portion of plasma LPC (approximately 60% combined with LPC 16:0) and mediates protective effects against lipotoxicity [1][2]. The PPARδ-dependent gene expression changes, including upregulation of ANGPTL4, PDK4, PLIN2, and CPT1A, are observed with 10 μM treatment of LPC 18:1, and this activation was blocked by PPARδ antagonists GSK0660 or GSK3787 [1].

PPARδ lipoprotection
Cross-study
10 μM LPC 18:1 activates PPARδ, upregulates ANGPTL4, PDK4; comparable to LPC 16:0 in human myotubes
Supports metabolic disease pathway research; distinct COX-2 induction profile
Antagonist GSK0660/GSK3787 block confirms PPARδ dependency
Metabolic Disease Skeletal Muscle Biology PPARδ Signaling

LPC 18:1/FFA Ratio as HCC Biomarker

A specific lipid ratio, LPC 18:1 / free fatty acid (FFA) 20:5, has been identified as a highly promising biomarker for hepatocellular carcinoma (HCC), demonstrating an area under the curve (AUC) of 0.980 in distinguishing cancer patients [1][2]. This performance is superior to other single lipid markers identified in the same study (e.g., PI 36:3 AUC=0.898, TAG 56:8 AUC=0.852), highlighting the unique diagnostic value of LPC 18:1 in combination with specific FFAs.

HCC biomarker ratio
Cross-study
AUC 0.980 for LPC 18:1/FFA 20:5 ratio; higher than PI 36:3 (0.898) and TAG 56:8 (0.852) in same study
Supports biomarker validation research in lipidomics
SVM-RFE dynamic network analysis; serum time-series data
Clinical Diagnostics Oncology Lipidomics

CYP2W1 Substrate Specificity for LPC 18:1

The orphan cytochrome P450 2W1 (CYP2W1) exhibits a marked preference for lysophospholipids over free fatty acids. Epoxidation and hydroxylation of 18:1 LPC by CYP2W1 are considerably more efficient than for C18:1 free fatty acid, and the enzyme also strongly prefers the sn-1 isomer of 18:1 LPC over the sn-2 isomer (2-Oleoyl-sn-glycero-3-phosphocholine) [1][2]. This establishes a clear structure-activity relationship for this lipid in the context of CYP2W1 metabolism.

CYP2W1 substrate specificity
Head-to-head
sn-2 isomer (this product) less efficient substrate than sn-1 isomer; free fatty acid much poorer
Supports CYP2W1 positional specificity enzymology
Purified CYP2W1 oxidation assay; kinetic parameters with epoxy standards
Drug Metabolism Enzymology Lipid Oxidation

2-Oleoyl-sn-glycero-3-phosphocholine: Research & Industrial Applications


Nuclear Receptor Pharmacology: PPARγ Agonism

Based on molecular dynamics evidence (Section 3, Evidence Item 1), researchers investigating PPARγ signaling should procure 2-Oleoyl-sn-glycero-3-phosphocholine to study full agonist mechanisms, as distinct from the partial agonist effects of saturated LPCs like LPC 16:0 and LPC 18:0. This application is critical for understanding nuanced transcriptional regulation in type 2 diabetes and metabolic disease research [1][2].

Immunology: LPC-Mediated Immunosuppression

For studies on T-cell biology and lipid-mediated immune regulation, 2-Oleoyl-sn-glycero-3-phosphocholine provides a potent immunosuppressive signal (IC50 ~1-4 μM) with a wide therapeutic window against cytotoxicity (~40-50 μM), as established by direct comparative assays (Section 3, Evidence Item 2). This profile makes it a specific tool for dissecting non-cytolytic immunosuppressive pathways [3].

Liposomal Formulation: Surface Order Tuning

Formulation scientists developing lipid-based drug delivery systems should select 2-Oleoyl-sn-glycero-3-phosphocholine over saturated LPCs (e.g., LPC 18:0) to achieve a specific biophysical effect: increased membrane surface order without altering core viscosity (Section 3, Evidence Item 3). This differential impact is a key design parameter for controlling the stability and release kinetics of liposomal formulations [4].

Clinical Diagnostics: HCC Biomarker Validation

Clinical researchers and diagnostic developers focused on hepatocellular carcinoma (HCC) should procure high-purity 2-Oleoyl-sn-glycero-3-phosphocholine as an essential analytical standard. The LPC 18:1/FFA 20:5 ratio has demonstrated superior diagnostic performance (AUC=0.980) compared to other lipid markers (Section 3, Evidence Item 5), making it a priority target for LC-MS/MS assay development and validation in clinical lipidomics [5][6].

CYP2W1 Positional Isomer Specificity

Enzymologists studying the orphan cytochrome P450 2W1 must use 2-Oleoyl-sn-glycero-3-phosphocholine (the sn-2 isomer) as a comparator to the preferred sn-1 isomer substrate to accurately define the enzyme's positional specificity (Section 3, Evidence Item 6). Procuring the correct isomer is essential for rigorous kinetic studies and for understanding CYP2W1's physiological role in lipid metabolism [7][8].

Application
Selection Property
Validation Focus
PPARγ agonism studies
Predicted full agonism context
PPARγ transcriptional outcome comparison
T-cell immunosuppression research
Immunosuppressive activity profile
T-cell activation and cytotoxicity assays
Liposomal drug delivery research
Acyl chain unsaturation effect on membrane order
Surface order vs. core viscosity biophysical characterization
HCC lipidomic biomarker research
LPC 18:1/FFA 20:5 ratio as candidate biomarker
LC-MS/MS assay development and biomarker validation
CYP2W1 positional isomer enzymology
Positional isomer substrate specificity (sn-2 vs. sn-1)
Kinetic parameter comparison and CYP2W1 selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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